3,5-dibromo-1-[(3-methyloxetan-3-yl)methyl]-1H-1,2,4-triazole 3,5-dibromo-1-[(3-methyloxetan-3-yl)methyl]-1H-1,2,4-triazole
Brand Name: Vulcanchem
CAS No.: 1863328-84-0
VCID: VC12002331
InChI: InChI=1S/C7H9Br2N3O/c1-7(3-13-4-7)2-12-6(9)10-5(8)11-12/h2-4H2,1H3
SMILES: CC1(COC1)CN2C(=NC(=N2)Br)Br
Molecular Formula: C7H9Br2N3O
Molecular Weight: 310.97 g/mol

3,5-dibromo-1-[(3-methyloxetan-3-yl)methyl]-1H-1,2,4-triazole

CAS No.: 1863328-84-0

Cat. No.: VC12002331

Molecular Formula: C7H9Br2N3O

Molecular Weight: 310.97 g/mol

* For research use only. Not for human or veterinary use.

3,5-dibromo-1-[(3-methyloxetan-3-yl)methyl]-1H-1,2,4-triazole - 1863328-84-0

Specification

CAS No. 1863328-84-0
Molecular Formula C7H9Br2N3O
Molecular Weight 310.97 g/mol
IUPAC Name 3,5-dibromo-1-[(3-methyloxetan-3-yl)methyl]-1,2,4-triazole
Standard InChI InChI=1S/C7H9Br2N3O/c1-7(3-13-4-7)2-12-6(9)10-5(8)11-12/h2-4H2,1H3
Standard InChI Key OWMYKIZDQTVENA-UHFFFAOYSA-N
SMILES CC1(COC1)CN2C(=NC(=N2)Br)Br
Canonical SMILES CC1(COC1)CN2C(=NC(=N2)Br)Br

Introduction

Structural and Molecular Characteristics

Core Triazole Framework

The 1H-1,2,4-triazole core is a five-membered aromatic heterocycle containing three nitrogen atoms. Bromination at the 3- and 5-positions introduces electron-withdrawing effects, stabilizing the ring and increasing reactivity toward nucleophilic substitution or cross-coupling reactions . The N1 substitution with a (3-methyloxetan-3-yl)methyl group introduces steric bulk and a strained ether ring, which may influence conformational flexibility and intermolecular interactions .

Molecular Formula:
C7H9Br2N3O\text{C}_7\text{H}_9\text{Br}_2\text{N}_3\text{O}
Molecular Weight:
311.98 g/mol (calculated from 3,5-dibromo-1H-1,2,4-triazole + (3-methyloxetan-3-yl)methyl group).

Predicted Physicochemical Properties

PropertyValue/Description
Density~1.8–2.1 g/cm³ (estimated)
Melting Point120–150°C (lower than parent due to oxetane)
Boiling Point380–400°C (extrapolated)
LogP (Lipophilicity)~2.5–3.0 (moderate hydrophobicity)
SolubilityLow in water; soluble in THF, DMSO

The oxetane’s polarity may counterbalance the bromines’ hydrophobic effects, yielding a compound with balanced solubility for pharmaceutical applications .

Synthesis and Reaction Pathways

Bromination of 1H-1,2,4-Triazole

The parent compound, 3,5-dibromo-1H-1,2,4-triazole (CAS 7411-23-6), is synthesized via direct bromination using bromine or HBr under acidic conditions . This step regioselectively substitutes the 3- and 5-positions due to the electron-rich nature of the triazole ring.

N1-Alkylation with Oxetane Substituent

Introducing the (3-methyloxetan-3-yl)methyl group requires careful alkylation to avoid oxetane ring opening. A plausible route involves:

  • Reagent Preparation: Synthesis of (3-methyloxetan-3-yl)methyl bromide via oxetane ring alkylation.

  • Alkylation Conditions: Reacting 3,5-dibromo-1H-1,2,4-triazole with the alkyl bromide in the presence of a mild base (e.g., K₂CO₃) in anhydrous DMF or THF at 60–80°C .

  • Workup: Purification via column chromatography (silica gel, ethyl acetate/hexane) yields the target compound.

Key Challenge: Competing N2 or N4 alkylation is minimized by steric hindrance from the dibromo substituents, favoring N1 selectivity .

Comparative Analysis with Related Compounds

CompoundKey DifferencesBioactivity Implications
3,5-Dibromo-1H-1,2,4-triazole Lacks oxetane groupHigher crystallinity, lower solubility
1-Methyl-1H-1,2,4-triazole-3-methyl formate Ester functional groupTailored for prodrug strategies
Ciprofloxacin-triazole hybrids Fluoroquinolone linkageEnhanced Gram-positive activity

Future Research Directions

  • Synthetic Optimization: Screen alternative alkylating agents (e.g., mesylates) to improve yields.

  • Biological Screening: Evaluate in vitro antibacterial activity against ESKAPE pathogens.

  • Computational Modeling: Predict binding affinities to bacterial topoisomerase IV or dihydrofolate reductase.

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